molecular formula C9H18B2O6 B1293830 Trimethylene borate CAS No. 20905-35-5

Trimethylene borate

Cat. No.: B1293830
CAS No.: 20905-35-5
M. Wt: 243.9 g/mol
InChI Key: FZNHHPNJQSIEPT-UHFFFAOYSA-N
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Description

It is a cyclic ester formed from the reaction of boric acid and 1,3-propanediol . This compound is known for its unique chemical properties and applications in various fields.

Safety and Hazards

Bis(trimethylene)diborate may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, and wear protective gloves, protective clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylene borate can be synthesized through the reaction of boric acid with 1,3-propanediol . The reaction typically involves heating the reactants under conditions where water is removed by azeotropic distillation . This method ensures the formation of the cyclic ester by driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are heated in large reactors, and the water produced during the reaction is continuously removed to drive the reaction forward . The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Trimethylene borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylene borate is unique due to its cyclic structure and the specific reactions it undergoes. Unlike trimethyl borate, which is a linear compound, this compound forms a cyclic ester, giving it distinct chemical properties and reactivity .

Properties

IUPAC Name

2-[3-(1,3,2-dioxaborinan-2-yloxy)propoxy]-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18B2O6/c1-4-12-10(13-5-1)16-8-3-9-17-11-14-6-2-7-15-11/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNHHPNJQSIEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)OCCCOB2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18B2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943167
Record name 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20905-35-5
Record name 2,2′-[1,3-Propanediylbis(oxy)]bis[1,3,2-dioxaborinane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20905-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-(Propane-1,3-diylbis(oxy))bis-1,3,2-dioxaborinane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020905355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[propane-1,3-diylbis(oxy)]bis-1,3,2-dioxaborinane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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